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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for

employing various genetic screening methods to identify and characterize components of the

Pis1 signaling pathway in the model organism Saccharomyces cerevisiae.

Introduction to the Pis1 Pathway
Phosphatidylinositol (PI) is a crucial phospholipid in eukaryotic cells, serving as a structural

component of membranes and a precursor for a variety of signaling molecules. The synthesis

of PI from CDP-diacylglycerol and inositol is catalyzed by the essential enzyme PI synthase,

encoded by the PIS1 gene. The regulation of PIS1 expression and the functional interactions of

its protein product, Pis1p, are critical for maintaining cellular homeostasis. Genetic screens are

powerful tools for dissecting the complexities of the Pis1 pathway, identifying novel regulators,

and uncovering potential targets for therapeutic intervention.

Genetic Screens for Pis1 Pathway Analysis
This document outlines three primary genetic screening methodologies:

Reporter-Based Screens: Utilizing a PIS1 promoter-reporter fusion to identify genes that

modulate PIS1 expression.
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Synthetic Genetic Array (SGA) Analysis: A high-throughput method to uncover genetic

interactions of a pis1 mutant with a genome-wide array of gene deletions.

CRISPR-Based Screens: Employing CRISPR interference (CRISPRi) to systematically

repress all yeast genes to identify those whose downregulation impacts cellular processes

dependent on the Pis1 pathway.

PIS1 Promoter-Reporter Screen
A forward genetic screen using a PIS1-lacZ reporter fusion can identify genes whose deletion

affects the transcriptional regulation of PIS1.

Data Presentation
A genomic screen of the viable yeast deletion set identified 120 genes that affect the

expression of a PIS1-lacZ reporter. The following table summarizes a selection of these genes,

categorized by their biological process.
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Gene Systematic Name Biological Process
Effect on PIS1-lacZ
Expression

Peroxisomal Genes

PEX3 YBL033C
Peroxisome

biogenesis
Altered

PEX4 YHR046C
Peroxisome

biogenesis
Altered

PEX17 YIL001W
Peroxisome

biogenesis
Altered

PEX22 YOR293W
Peroxisome

biogenesis
Altered

ACB1 YKL132C Fatty acid metabolism Altered

GPD1 YDL022W Glycerol metabolism Altered

Chromatin Silencing

RIF1 YDL035C
Telomere length

regulation
Elevated

HST3 YOR033C Histone deacetylase Elevated

HST4 YPL042C Histone deacetylase Elevated

Transcription Factors

PHO2 YKR035W
Phosphate

metabolism regulation
Altered

YFL044C YFL044C Unknown Altered

Glycerol Utilization

GPD2 YOL054W
Glycerol-3-phosphate

dehydrogenase
Altered

GUT1 YIL055C Glycerol kinase Altered
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GUT2 YDR052C
Glycerol-3-phosphate

dehydrogenase
Altered

This table is a representative selection from the 120 genes identified in the screen described by

Nikoloff et al., 2007. The full list can be found in the publication.

Experimental Protocol: PIS1-lacZ Reporter Screen
This protocol is adapted from the methods used to screen the yeast knockout (YKO) collection

for mutants that alter PIS1 expression.

Materials:

Yeast strain containing the integrated PIS1-lacZ reporter.

Viable yeast deletion library (e.g., MATa collection).

YPD and synthetic complete (SC) media.

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

96-well microplates.

Replicating block.

Procedure:

Strain Preparation: The PIS1-lacZ reporter strain is systematically crossed with the strains of

the viable yeast deletion library using standard yeast mating and sporulation techniques to

generate haploid progeny containing both the reporter and a gene deletion.

Colony Plating: The resulting double mutant strains are arrayed onto 96-well microplates

containing solid SC medium supplemented with X-Gal. Separate plates are prepared with

glucose and glycerol as the carbon source to assess carbon source-dependent regulation.

Incubation: Plates are incubated at 30°C for 3-5 days.
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Phenotypic Scoring: Colonies are visually inspected for changes in blue color intensity

compared to a wild-type control strain.

Darker blue: Indicates increased PIS1-lacZ expression.

Lighter blue/white: Indicates decreased PIS1-lacZ expression.

Hit Confirmation: Putative hits are re-streaked and re-assayed to confirm the phenotype.

Quantitative β-Galactosidase Assay (Liquid Culture): a. Inoculate single colonies of

confirmed hits and wild-type control into 5 mL of SC medium and grow overnight at 30°C. b.

Dilute the overnight cultures to an OD600 of 0.2 in fresh SC medium and grow to mid-log

phase (OD600 ≈ 0.8). c. Pellet 1.5 mL of each culture and resuspend in 1 mL of Z-buffer (60

mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol,

pH 7.0). d. Add 100 µL of chloroform and 50 µL of 0.1% SDS and vortex for 30 seconds to

permeabilize the cells. e. Pre-warm the tubes to 28°C for 5 minutes. f. Start the reaction by

adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer) and

start a timer. g. Stop the reaction by adding 500 µL of 1 M Na2CO3 when a yellow color has

developed. Record the reaction time. h. Pellet the cell debris and measure the absorbance of

the supernatant at 420 nm. i. Calculate β-galactosidase activity in Miller units: Units = (1000 *

A420) / (t * V * OD600), where t = time (min), V = volume of culture (mL), and OD600 is the

cell density at the start of the assay.
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PIS1-lacZ Reporter Screen Workflow.
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Synthetic Genetic Array (SGA) Analysis
SGA analysis is a high-throughput method to identify genetic interactions (synthetic sickness or

lethality) between a query gene (e.g., a temperature-sensitive allele of PIS1) and an array of

other gene deletions.

Data Presentation (Hypothetical)
The following table presents hypothetical data from an SGA screen with a pis1-ts allele as the

query. A negative genetic interaction score indicates that the double mutant grows slower than

expected, suggesting a functional relationship between the two genes.

Interacting Gene Systematic Name
Genetic Interaction
Score

P-value

SEC14 YMR079W -0.35 < 0.01

SAC1 YKL212W -0.42 < 0.01

STT4 YDR385W -0.31 < 0.05

PIK1 YBR147W -0.28 < 0.05

CKI1 YNL250W -0.39 < 0.01

Experimental Protocol: SGA Analysis
This protocol outlines the general steps for performing an SGA screen.

Materials:

Query strain (e.g., pis1-ts allele with a selectable marker).

Yeast deletion library (e.g., MATa collection).

Robotic platform for high-density colony manipulation.

Appropriate growth media for selection.

Image analysis software for colony size measurement.
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Procedure:

Mating: The query strain is mated with the entire yeast deletion library arrayed on solid

medium.

Diploid Selection: Diploid cells are selected on medium that selects for markers present in

both the query and library strains.

Sporulation: Diploids are transferred to nitrogen-limiting medium to induce sporulation.

Haploid Selection: A series of replica-plating steps are performed to select for haploid

progeny that carry both the query mutation and a deletion from the library.

Phenotypic Analysis: The final array of double mutants is grown at both permissive and

restrictive temperatures (for a ts allele). Colony sizes are quantified from digital images.

Data Analysis: The colony size of each double mutant is compared to the colony sizes of the

corresponding single mutants to calculate a genetic interaction score.
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Synthetic Genetic Array (SGA) Workflow.
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CRISPR-Based Screens
CRISPR interference (CRISPRi) can be used to systematically repress the expression of all

yeast genes to identify those that are essential for growth in a condition where Pis1 function is

compromised, or to identify genes whose repression phenocopies or suppresses a pis1 mutant

phenotype.

Data Presentation (Hypothetical)
The following table shows hypothetical data from a CRISPRi screen to identify genes whose

repression leads to sensitivity to a sublethal concentration of a Pis1 inhibitor. A negative log2

fold change (LFC) indicates that the gRNA is depleted in the inhibitor-treated population,

suggesting the target gene is important for survival in the presence of the inhibitor.

Gene Systematic Name gRNA Sequence
Log2 Fold Change
(LFC)

ERG6 YML008C
GATCGATCGATCGA

TCGATC
-3.2

OPI3 YJR073C
CTAGCTAGCTAGCT

AGCTAG
-2.8

INO2 YPL073W
AGCTAGCTAGCTAG

CTAGCT
-2.5

CHO1 YGR160W
TCGATCGATCGATC

GATCGA
-2.1

Experimental Protocol: CRISPRi Screen
Materials:

Yeast strain expressing dCas9.

Pooled gRNA library targeting the yeast genome.

Lentiviral or plasmid-based system for gRNA delivery.
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Selective media and conditions (e.g., with and without a Pis1 inhibitor).

Next-generation sequencing (NGS) platform.

Procedure:

Library Transformation: The pooled gRNA library is introduced into the dCas9-expressing

yeast strain.

Selection: The population of cells is split and grown under control and experimental

conditions (e.g., with a Pis1 inhibitor).

Genomic DNA Extraction: After a defined number of generations, genomic DNA is extracted

from both populations.

gRNA Amplification and Sequencing: The gRNA sequences are amplified by PCR and

quantified by NGS.

Data Analysis: The abundance of each gRNA in the experimental condition is compared to

the control condition to identify gRNAs that are enriched or depleted.
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CRISPRi Screen Workflow.
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Pis1 Catalyzed Reaction and Downstream Pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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